molecular formula C7H13N3 B12832906 4-(1H-imidazol-2-yl)butan-2-amine

4-(1H-imidazol-2-yl)butan-2-amine

Cat. No.: B12832906
M. Wt: 139.20 g/mol
InChI Key: IMTCRNPQIJKWMS-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)butan-2-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)butan-2-amine typically involves the formation of the imidazole ring followed by the attachment of the butan-2-amine side chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the intramolecular cyclization of amines followed by elimination and aromatization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole ring or the amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-(1H-imidazol-2-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)butan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal centers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(1H-imidazol-2-yl)butan-2-amine, also known as a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its imidazole ring, which is known for contributing to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with appropriate alkyl amines. Various methods have been reported, including the use of green chemistry approaches that enhance yield while minimizing environmental impact .

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that derivatives containing the imidazole moiety exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

These findings suggest that the imidazole ring plays a crucial role in enhancing the antimicrobial efficacy of the compound .

Anticancer Properties

Recent investigations have also indicated that this compound possesses anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study:
In a study conducted by Yuksektepe Ataol et al., it was found that derivatives of imidazole, including this compound, showed promising results in inhibiting tumor growth in xenograft models . The study reported a significant reduction in tumor size compared to control groups.

The biological activities associated with this compound are believed to be mediated through various mechanisms:

  • Receptor Modulation : The compound may act as an antagonist at certain G-protein coupled receptors, influencing signaling pathways involved in inflammation and cell growth.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes critical for bacterial survival and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) : The generation of ROS upon treatment with this compound may lead to oxidative stress in cells, contributing to its anticancer effects.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

4-(1H-imidazol-2-yl)butan-2-amine

InChI

InChI=1S/C7H13N3/c1-6(8)2-3-7-9-4-5-10-7/h4-6H,2-3,8H2,1H3,(H,9,10)

InChI Key

IMTCRNPQIJKWMS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC=CN1)N

Origin of Product

United States

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